Cas no 451468-35-2 (2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)

2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a thienopyrimidine-based compound featuring a benzyl-substituted core and a sulfanylacetamide linkage to a 3-methoxyphenyl group. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the presence of the thienopyrimidine scaffold, known for its role in kinase inhibition and other therapeutic targets. The sulfanyl bridge enhances molecular flexibility, while the methoxyphenyl moiety may influence binding affinity and solubility. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's stability and well-defined reactivity profile support its use in exploratory research and targeted pharmacological studies.
2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide structure
451468-35-2 structure
Product Name:2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
CAS No:451468-35-2
MF:C22H19N3O3S2
MW:437.534562349319
CID:6295035
PubChem ID:3256917
Update Time:2025-08-05

2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
    • SR-01000563571-1
    • Oprea1_215886
    • 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
    • SR-01000563571
    • F0916-6596
    • 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
    • 451468-35-2
    • 2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
    • EU-0028180
    • AKOS002082217
    • Inchi: 1S/C22H19N3O3S2/c1-28-17-9-5-8-16(12-17)23-19(26)14-30-22-24-18-10-11-29-20(18)21(27)25(22)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,23,26)
    • InChI Key: LLNVISXSDXLKFI-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=C(C=1)OC)=O)C1=NC2C=CSC=2C(N1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 437.08678382g/mol
  • Monoisotopic Mass: 437.08678382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 125Ų

2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Pricemore >>

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Additional information on 2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Comprehensive Analysis of 2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS No. 451468-35-2)

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, identified by its CAS No. 451468-35-2, is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of a thienopyrimidine core, a benzyl substituent, and a methoxyphenyl acetamide moiety, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor or anti-inflammatory agent, given its structural similarity to other bioactive compounds.

In recent years, the demand for novel small-molecule drugs has surged, driven by the need for targeted therapies in oncology and autoimmune diseases. The thienopyrimidine scaffold, a key component of this compound, is known for its versatility in drug design, often contributing to enhanced binding affinity and selectivity. The presence of a sulfanyl linker in 2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide further enhances its potential to interact with biological targets, such as enzymes or receptors, making it a subject of intense study in medicinal chemistry.

One of the most frequently searched questions in the field is: "What are the applications of thienopyrimidine derivatives in drug discovery?" This compound exemplifies the answer, as its structure aligns with the growing trend of developing multi-targeted therapies. Its benzyl and methoxyphenyl groups are particularly noteworthy, as these motifs are often associated with improved pharmacokinetic properties, such as oral bioavailability and metabolic stability. These attributes are critical for modern drug candidates, especially in the context of personalized medicine and precision oncology.

Another hot topic in the scientific community is the exploration of sulfur-containing compounds for their diverse biological activities. The sulfanyl bridge in this molecule not only contributes to its structural uniqueness but also may play a role in its mechanism of action. For instance, sulfur atoms are known to participate in hydrogen bonding and van der Waals interactions, which are essential for molecular recognition in biological systems. This has led to increased interest in CAS No. 451468-35-2 as a potential lead compound for further optimization.

From a synthetic perspective, the preparation of 2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves multi-step organic transformations, including cyclization, alkylation, and amide coupling reactions. These processes are often optimized for yield and purity, given the compound's potential value in drug development. Researchers are also investigating its structure-activity relationships (SAR) to identify analogs with improved efficacy and safety profiles.

In conclusion, 2-({3-benzyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS No. 451468-35-2) represents a compelling example of modern drug discovery efforts. Its intricate design and potential therapeutic applications make it a valuable subject for ongoing research. As the scientific community continues to explore its properties, this compound may soon emerge as a key player in the development of next-generation pharmaceuticals.

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